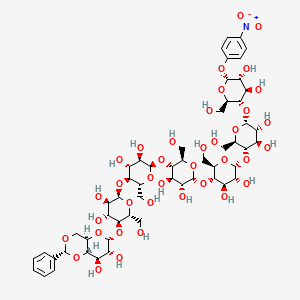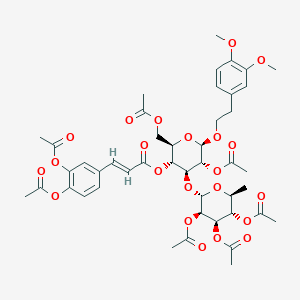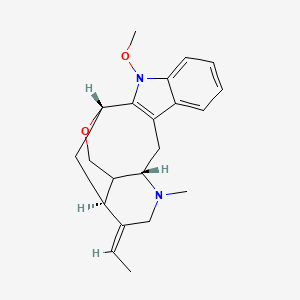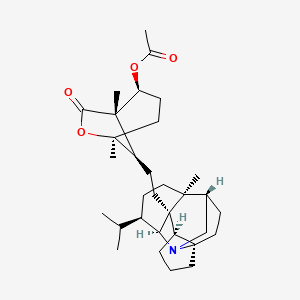
5'-O-Dmt-N4-benzoyl-2'-fluoro-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-N4-Bz-2’-F-dC: is a nucleoside analog that has protective and modification effects. It is a derivative of 2’-deoxycytidine, where the 2’-hydroxyl group is replaced by a fluorine atom, the 5’-hydroxyl group is protected by a 4,4’-dimethoxytrityl group, and the N4 position is benzoylated. This compound is primarily used in the synthesis of modified oligonucleotides for various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-DMT-N4-Bz-2’-F-dC involves several steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Fluorination: The 2’-hydroxyl group is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of 5’-O-DMT-N4-Bz-2’-F-dC follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5’-O-DMT-N4-Bz-2’-F-dC can undergo oxidation reactions, particularly at the 2’-fluoro group.
Reduction: The compound can be reduced at the N4-benzoyl group under specific conditions.
Substitution: The 5’-dimethoxytrityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as treatment with acetic acid, can remove the dimethoxytrityl group.
Major Products Formed:
Oxidation: Formation of 2’-fluoro-2’-deoxyuridine derivatives.
Reduction: Formation of N4-debenzoylated derivatives.
Substitution: Formation of 5’-hydroxyl derivatives or other protected nucleosides
Applications De Recherche Scientifique
Chemistry: : 5’-O-DMT-N4-Bz-2’-F-dC is used in the synthesis of modified oligonucleotides, which are essential for studying DNA and RNA interactions, as well as for developing antisense therapies.
Biology: : The compound is used to investigate the mechanisms of DNA replication and repair. It is also employed in the study of enzyme-catalyzed cleavage processes in DNA.
Medicine: : Modified oligonucleotides containing 5’-O-DMT-N4-Bz-2’-F-dC are explored for their potential in gene therapy and as antiviral agents.
Industry: : The compound is used in the production of diagnostic tools and as a research reagent in various biochemical assays .
Mécanisme D'action
5’-O-DMT-N4-Bz-2’-F-dC exerts its effects by incorporating into DNA or RNA strands during synthesis. The presence of the 2’-fluoro group enhances the stability of the nucleic acid duplexes, making them more resistant to enzymatic degradation. The 5’-dimethoxytrityl group provides protection during synthesis, and the N4-benzoyl group can be selectively removed to allow further modifications. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMT-N4-Bz-2’-deoxycytidine: Lacks the 2’-fluoro group, making it less stable in nucleic acid duplexes.
5’-O-DMT-N4-Bz-2’-fluoro-2’-deoxyuridine: Contains a uracil base instead of cytosine, altering its base-pairing properties.
5’-O-DMT-N4-Bz-2’-fluoro-2’-deoxyadenosine: Contains an adenine base, which pairs with thymine instead of guanine.
Uniqueness: : 5’-O-DMT-N4-Bz-2’-F-dC is unique due to the combination of the 2’-fluoro group, which enhances stability, and the protective groups at the 5’- and N4 positions, which allow for selective modifications during oligonucleotide synthesis .
Propriétés
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32-,33-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBEZUVTIPFOJ-NHASGABXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34FN3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(4-fluorophenyl)methylene]-, methyl ester (9CI)](/img/no-structure.png)



![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)




